

Atrazine Soil Persistence and Half-Life: An In-depth Technical Guide

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Compound of Interest

Compound Name: Arazine

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Introduction to Atrazine Soil Persistence

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1] Its efficacy is closely linked to its persistence in the soil, which is defined by its half-life—the time it takes for 50% of the applied amount to degrade.[2] However, this persistence also raises environmental concerns, as atrazine can potentially leach into groundwater and contaminate surface water.[1] Understanding the factors that govern atrazine's fate in the soil is crucial for assessing its environmental risk and developing strategies for its effective and safe use. This guide provides a comprehensive overview of atrazine's soil persistence, half-life under various conditions, degradation pathways, and the experimental protocols used to study these phenomena.

Factors Influencing Atrazine Persistence in Soil

The persistence of atrazine in soil is not a fixed value but is influenced by a complex interplay of soil properties, environmental conditions, and microbial activity.

- Soil Properties:
 - pH: Soil pH is a critical factor. Atrazine degradation is generally slower in neutral to slightly alkaline soils.[2] In acidic soils (pH below 7), atrazine can become protonated, increasing

its adsorption to negatively charged soil colloids and making it more susceptible to chemical hydrolysis.[2]

- Organic Matter and Clay Content: Soils with higher organic matter and clay content tend to exhibit stronger adsorption of atrazine. This can reduce its bioavailability for microbial degradation and leaching, potentially increasing its persistence.
- Soil Texture: Soil texture influences water movement and aeration, which in turn affect microbial activity and the transport of atrazine.
- Environmental Conditions:
 - Temperature: Higher temperatures generally accelerate the degradation of atrazine by increasing the rates of both microbial metabolism and chemical reactions.[3] Consequently, atrazine tends to be more persistent in colder climates.[1]
 - Moisture: Soil moisture is essential for microbial activity. Optimal moisture conditions, typically near field capacity, promote the microbial degradation of atrazine. However, excessively dry or waterlogged (anaerobic) conditions can inhibit degradation.
- Microbial Activity: The primary mechanism for atrazine degradation in most soils is microbial metabolism.[4] The presence of specific microbial populations capable of utilizing atrazine as a carbon and/or nitrogen source significantly reduces its persistence. Repeated applications of atrazine can lead to the enrichment of these microbial communities, resulting in enhanced or accelerated degradation.

Quantitative Analysis of Atrazine Half-Life in Soil

The half-life of atrazine in soil can vary widely, from a few days to several months or even years, depending on the combination of the factors mentioned above. The following table summarizes atrazine half-life data from various studies conducted under different soil and environmental conditions.

Soil Type	pH	Temperature (°C)	Moisture Content	Organic Matter (%)	Half-Life (days)	Reference
Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	~60-75 (average)	[1]
Georgia Soil	6.8	Not Specified	Not Specified	Not Specified	39	[2]
Minnesota Soil	7.9	Not Specified	Not Specified	Not Specified	261	[2]
Agricultural Soils	Not Specified	Not Specified	Not Specified	Not Specified	25-40 (nonsterile)	[5]
Agricultural Soils	Not Specified	Not Specified	Not Specified	Not Specified	37-134 (sterilized)	[5]
Surface Soils	Not Specified	Not Specified	Not Specified	Not Specified	3.4-43	[5]
Subsurface Soils	Not Specified	Not Specified	Not Specified	Not Specified	17-43	[5]
Andisol Soil	Not Specified	5	Field Capacity	Not Specified	46.9	[3]
Andisol Soil	Not Specified	25	Field Capacity	Not Specified	23.4	[3]
Andisol Soil	Not Specified	35	Field Capacity	Not Specified	19.2	[3]
Field Study	Not Specified	Feb-Jul	Not Specified	Not Specified	20 (average)	[6]
Soils with Atrazine History	Not Specified	25	Not Specified	Not Specified	≤ 1.5	[7]
Soils with No	Not Specified	25	Not Specified	Not Specified	> 8	[7]

Atrazine

History

Degradation Pathways of Atrazine in Soil

Atrazine degradation in soil proceeds through two primary routes: microbial degradation and chemical degradation.

Microbial Degradation

Microbial degradation is the most significant pathway for atrazine dissipation in the environment. Several bacteria have been identified that can mineralize atrazine, with *Pseudomonas* sp. strain ADP being one of the most extensively studied.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Hydrolytic Dechlorination Pathway** (*Pseudomonas* sp. strain ADP): This pathway involves a series of enzymatic reactions that sequentially break down the atrazine molecule.[\[4\]](#)[\[8\]](#)[\[12\]](#)
 - **Dechlorination:** The process is initiated by the enzyme atrazine chlorohydrolase, encoded by the *atzA* gene, which replaces the chlorine atom on the triazine ring with a hydroxyl group to form hydroxyatrazine.[\[4\]](#)[\[11\]](#)[\[12\]](#)
 - **Deamination:** Subsequently, two other enzymes, hydroxyatrazine ethylaminohydrolase (*atzB*) and N-isopropylammelide isopropylaminohydrolase (*atzC*), remove the ethylamino and isopropylamino side chains, respectively.[\[12\]](#)
 - **Ring Cleavage:** The resulting cyanuric acid is then further metabolized through ring cleavage by cyanuric acid amidohydrolase (*atzD*), biuret hydrolase (*atzE*), and allophanate hydrolase (*atzF*), ultimately yielding ammonia and carbon dioxide.[\[13\]](#)
- **N-Dealkylation Pathway:** Another microbial degradation pathway involves the removal of the ethyl or isopropyl groups from the amino side chains, leading to the formation of deethylatrazine (DEA) and deisopropylatrazine (DIA).[\[14\]](#) These metabolites can then be further degraded.

Chemical Degradation (Hydrolysis)

Chemical hydrolysis of atrazine to hydroxyatrazine can also occur, particularly in soils with low pH.^[15] This abiotic process is generally slower than microbial degradation under most environmental conditions.

Signaling Pathway Diagram (Graphviz)



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Caption: Microbial degradation pathway of atrazine by *Pseudomonas* sp. strain ADP.

Experimental Protocols for Studying Atrazine Persistence

The study of atrazine persistence in soil typically involves laboratory incubation experiments or field studies.

Soil Sampling and Preparation

- **Soil Collection:** Collect soil samples from the desired depth (e.g., 0-15 cm) from the study site.
- **Homogenization:** Air-dry the soil samples and pass them through a 2-mm sieve to ensure homogeneity and remove large debris.
- **Characterization:** Characterize the soil for key properties such as pH, organic matter content, texture (sand, silt, clay percentages), and cation exchange capacity.

Laboratory Incubation Study

- **Soil Treatment:** Place a known weight of the prepared soil (e.g., 50 g) into incubation vessels (e.g., glass jars).
- **Atrazine Application:** Apply a standard solution of atrazine in a suitable solvent (e.g., water or acetone) to the soil to achieve the desired concentration. The solvent should be allowed to

evaporate if necessary.

- **Moisture Adjustment:** Adjust the soil moisture to a specific level, often a percentage of the soil's water-holding capacity (e.g., 75%).
- **Incubation:** Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).
- **Sampling:** At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample replicate incubation vessels.
- **Extraction:** Extract atrazine and its metabolites from the soil samples using an appropriate solvent system (e.g., methanol:water mixture).
- **Analysis:** Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentrations of atrazine and its degradation products.
- **Data Analysis:** Calculate the half-life of atrazine using first-order degradation kinetics.

Field Persistence Study

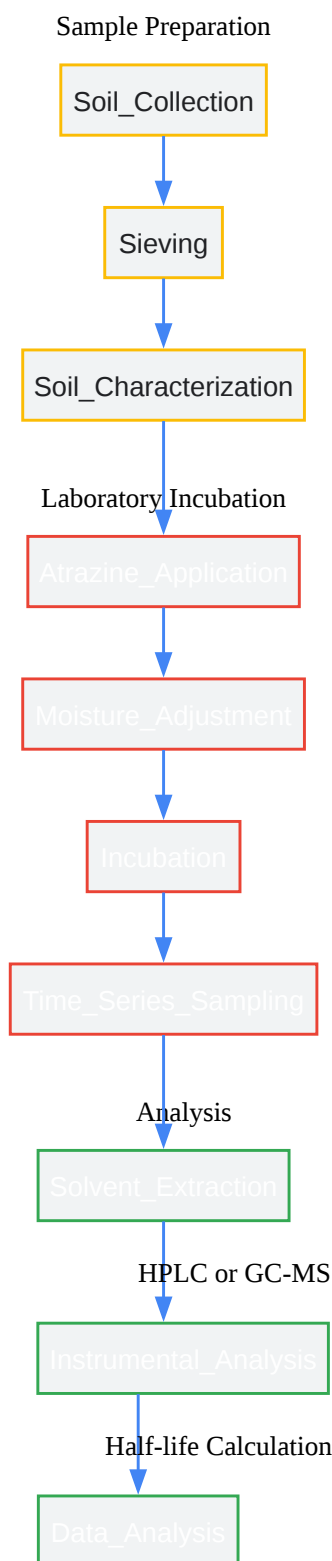
- **Plot Establishment:** Establish experimental plots in the field with appropriate dimensions and replications.
- **Atrazine Application:** Apply atrazine to the plots at the desired rate using calibrated spray equipment.
- **Soil Sampling:** Collect soil cores from the plots at various time points after application.
- **Sample Processing and Analysis:** Process and analyze the soil samples for atrazine residues as described in the laboratory incubation study.

Analytical Methods

- **High-Performance Liquid Chromatography (HPLC):** A common technique for separating and quantifying atrazine and its metabolites in soil extracts.

- Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the identification and quantification of atrazine and its degradation products.

Experimental Workflow Diagram (Graphviz)



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Caption: General experimental workflow for a laboratory-based atrazine soil persistence study.

Conclusion

The persistence of atrazine in soil, as quantified by its half-life, is a highly variable parameter governed by a multitude of soil and environmental factors. Microbial degradation is the principal mechanism of atrazine dissipation, with well-characterized enzymatic pathways. A thorough understanding of these factors and pathways is essential for predicting the environmental fate of atrazine and for developing best management practices to mitigate potential risks associated with its use. The standardized experimental protocols outlined in this guide provide a framework for researchers to conduct robust studies on atrazine persistence in diverse soil systems.

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